(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone - 2034477-10-4

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Catalog Number: EVT-3007901
CAS Number: 2034477-10-4
Molecular Formula: C15H16N4O2
Molecular Weight: 284.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Related Compounds List:

  • methanone derivatives

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is a diarylurea derivative that acts as a negative allosteric modulator of the cannabinoid CB1 receptor [, ]. It exhibits anorectic effects in vivo, similar to the CB1 antagonist rimonabant, making it a potential candidate for anti-obesity drug development [, ].

(5-Amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone (5c)

Compound Description: This compound (5c) is a novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivative designed and synthesized as a potential sodium channel blocker and anticonvulsant agent [].

1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives

Compound Description: This series of compounds represents a novel class of melanin-concentrating hormone receptor 1 (MCHR1) antagonists []. These derivatives were designed with the aim of improving safety profiles compared to previous MCHR1 antagonists that contained aliphatic amines [].

4-[(4-Chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one (10a)

Compound Description: Compound 10a is a potent, orally bioavailable MCHR1 antagonist belonging to the 1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivative class []. It exhibits anti-obesity effects in diet-induced obese rats [].

5. methanone derivatives

Compound Description: This series of compounds, containing a thieno[2,3-c]pyridine moiety, was synthesized and characterized to investigate their molecular and crystal structures, particularly focusing on intra- and intermolecular interactions [].

Relevance: Although structurally different from (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone, the methanone derivatives highlight the use of a central methanone linker connecting heterocyclic systems, a structural feature shared with the target compound. This similarity underscores the significance of the methanone linker in potentially influencing molecular conformation and interactions with biological targets.

({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-methylphenyl)methanone ((1E)-IPMM)

Compound Description: (1E)-IPMM is an anti-Candida agent that has undergone extensive computational studies to understand its structural geometry, intermolecular interactions, and potential biological activity [].

TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine)

Compound Description: TG100435 is a potent, multi-targeted, orally active protein tyrosine kinase inhibitor with nanomolar inhibition constants against Src family kinases [].

TG100855 ([7-(2,6-Dichloro-phenyl)-5-methyl- benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine)

Compound Description: TG100855 is the primary metabolite of TG100435 and exhibits even greater potency against Src family kinases []. It is formed via N-oxidation of the pyrrolidine ring in TG100435 [].

6-Methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide derivatives

Compound Description: This series of pyrimidine derivatives was synthesized using the Biginelli reaction, employing 3-phenyl-1-(pyridin-4ylcarbonyl)-1H-pyrazole-4-carbaldehyde, substituted acetoacetanilide, and urea/thiourea []. Their biological activities are not yet fully explored.

(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone

Compound Description: This compound represents a cinnoline derivative synthesized from 3-acetyl-6-chloro-1H-cinnolin-4-one and isonicotinic acid hydrazide []. Its specific biological activity is not detailed in the provided information.

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29)

Compound Description: Compound 29 is a potent P2X7 antagonist identified through a novel dipolar cycloaddition reaction/Cope elimination sequence. This compound demonstrated robust P2X7 receptor occupancy at low doses in rat models [].

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)

Compound Description: Compound 35 is a potent and selective P2X7 antagonist discovered through a dipolar cycloaddition reaction/Cope elimination sequence. It exhibits favorable solubility and tolerability in preclinical species, leading to its selection as a clinical candidate for mood disorders [].

6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

Compound Description: Compound 5a is a potent and orally bioavailable RORγt inverse agonist with a favorable pharmacokinetic profile []. It exhibits a robust inhibitory effect on IL-17A production, suggesting potential therapeutic applications in inflammatory diseases like psoriasis.

Pyrimidinyl Biphenylureas

Compound Description: This class of compounds represents novel analogs of the allosteric modulator PSNCBAM-1, designed to explore the structure-activity relationship of CB1 receptor modulators []. These compounds were synthesized by replacing the pyridine ring of PSNCBAM-1 with a pyrimidine ring [].

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is an identified oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating hematologic malignancies []. It is formed during oxidative stress degradation of venetoclax [].

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA).

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of venetoclax N-oxide (VNO) [].

(6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1 H-pyrazol-3-yl)-1 H-pyrrolo[2,3- b]pyridin-3-yl)((2 S)-2-methylmorpholin-4-yl)methanone (13)

Compound Description: Compound 13 is a potent, selective, and brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) []. It was developed through scaffold hopping and lead optimization guided by a cocrystal structure of an earlier compound bound to ALK [].

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma []. It contains a tert-butyl group that is a site of metabolism [].

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 is another potent and selective SYK inhibitor, structurally similar to BI 894416, also developed for the treatment of severe asthma []. It differs from BI 894416 in the bicyclic moiety, featuring a 2,3-dimethyl-2H-indazole instead of a 2-methyl-2H-pyrazolo[4,3-c]pyridine [].

Imidazo[1,2‐a]pyridine‐isoquinoline derivatives

Compound Description: This series of compounds represents a novel class of EGFR inhibitors with promising anticancer activity against breast cancer cell lines []. They were designed by fusing an imidazo[1,2-a]pyridine ring with an isoquinoline moiety [].

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

Compound Description: LAH-1 is a potent c-Met inhibitor with nanomolar activity and demonstrated antiproliferative activity against non-small cell lung cancer cells []. It inhibits the HGF/c-Met pathway and exhibits desirable pharmacokinetic properties [].

trans3-methoxy-4-(1H-1,2,4-triazol-1-yl) pyrrolidin-1-yl)(phenyl)methanone derivatives

Compound Description: This series of N-substituted pyrrolidine derivatives incorporates a 1,2,4-triazole ring and a phenylmethanone moiety []. They were synthesized from a common precursor, trans 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt, by reacting it with substituted benzoyl chlorides [].

trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole derivatives

Compound Description: This series of N-substituted pyrrolidine derivatives, similar to the previous class, incorporates a 1,2,4-triazole ring but features a benzyl substituent instead of a phenylmethanone []. They were also synthesized from the trans 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt, but reacted with benzyl bromides instead of benzoyl chlorides [].

1-fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([18F]PM-PBB3)

Compound Description: [18F]PM-PBB3 is a positron emission tomography (PET) tracer developed for imaging tau pathologies in the human brain []. It is an 18F-labeled analog of the previously developed [11C]PBB3, designed to overcome limitations associated with rapid metabolism and short half-life [].

Properties

CAS Number

2034477-10-4

Product Name

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone

Molecular Formula

C15H16N4O2

Molecular Weight

284.319

InChI

InChI=1S/C15H16N4O2/c1-11-2-3-14(18-17-11)21-13-6-9-19(10-13)15(20)12-4-7-16-8-5-12/h2-5,7-8,13H,6,9-10H2,1H3

InChI Key

LIDZPCCYMNXNIY-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.